
D-Glutamic Acid-13C5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glutamic Acid-13C5: is a stable isotope-labeled compound of D-Glutamic Acid, where five carbon atoms are replaced with the isotope carbon-13. This labeling is particularly useful in various scientific research applications, including metabolic studies, tracer studies, and nuclear magnetic resonance (NMR) spectroscopy. The compound retains the same chemical properties as the non-labeled D-Glutamic Acid but allows for more precise tracking and analysis in experimental settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of D-Glutamic Acid-13C5 typically involves the incorporation of carbon-13 into the glutamic acid molecule. One common method is through the fermentation of a carbon-13 enriched substrate using microorganisms that naturally produce glutamic acid. The process involves:
Fermentation: Microorganisms such as Corynebacterium glutamicum are cultured in a medium containing carbon-13 enriched glucose or other carbon sources.
Isolation: The produced this compound is then isolated from the fermentation broth through a series of purification steps, including filtration, precipitation, and crystallization.
Purification: Further purification is achieved using techniques such as ion-exchange chromatography to ensure high isotopic purity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves optimizing fermentation conditions to maximize yield and isotopic enrichment. Key factors include:
Optimized Fermentation Conditions: Temperature, pH, and nutrient concentrations are carefully controlled.
High-Yield Strains: Genetically engineered strains of microorganisms may be used to enhance production efficiency.
Advanced Purification Techniques: Industrial-scale chromatography and crystallization methods are employed to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
D-Glutamic Acid-13C5 undergoes various chemical reactions similar to its non-labeled counterpart. These include:
Oxidation: this compound can be oxidized to form α-ketoglutaric acid.
Reduction: It can be reduced to form glutamate derivatives.
Substitution: The amino group can be substituted with other functional groups through reactions such
属性
CAS 编号 |
1202063-54-4 |
|---|---|
分子式 |
C5H9NO4 |
分子量 |
152.092 |
IUPAC 名称 |
(2R)-2-aminopentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI 键 |
WHUUTDBJXJRKMK-GKVKFTTQSA-N |
SMILES |
C(CC(=O)O)C(C(=O)O)N |
同义词 |
(-)-Glutamic Acid-13C5; (2R)-2-Aminopentanedioic Acid-13C5; (2R)-Glutamic Acid-13C5; (R)-(-)-Glutamic Acid-13C5; (R)-Glutamic Acid-13C5; D-(-)-Glutamic Acid-13C5; NSC 77686-13C5; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


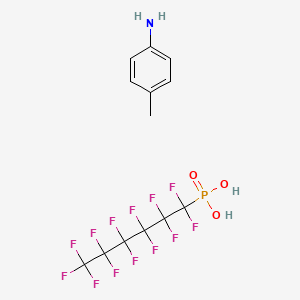
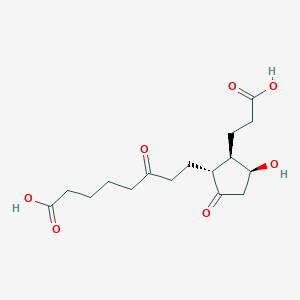
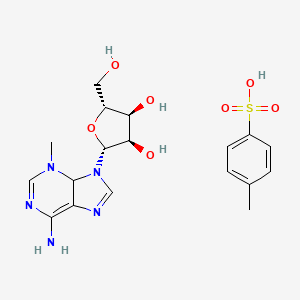
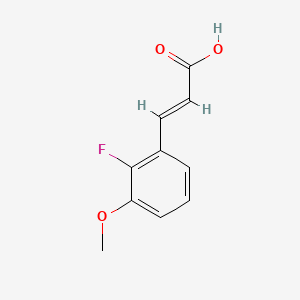
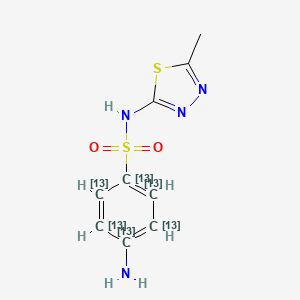
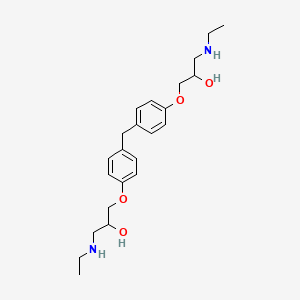
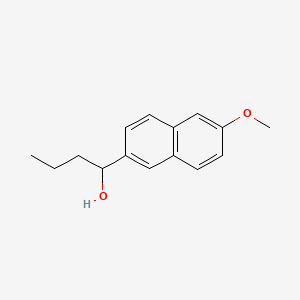
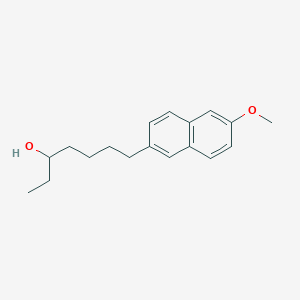
![N-[3-[(2E)-3-(Dimethylamino)-1-oxo-2-propen-1-yl]phenyl]-N-ethyl-formamide](/img/structure/B566042.png)
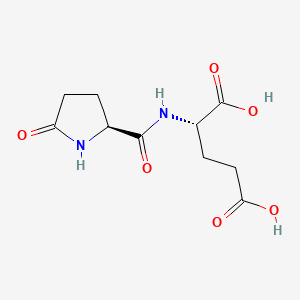
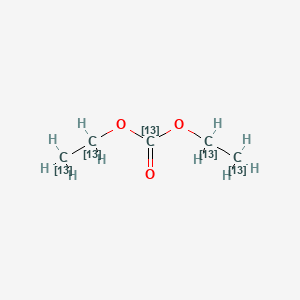
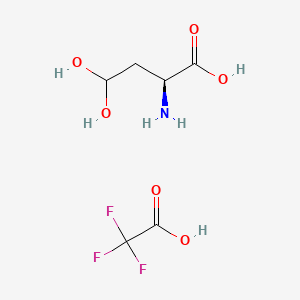
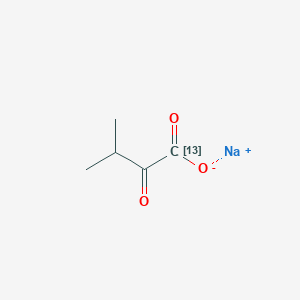
![1,2-Bis[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethane](/img/structure/B566051.png)
